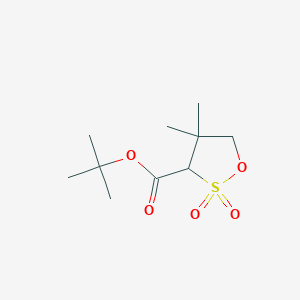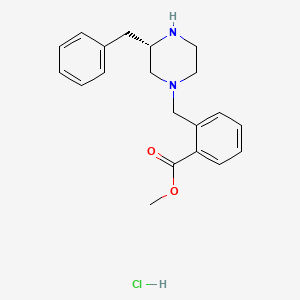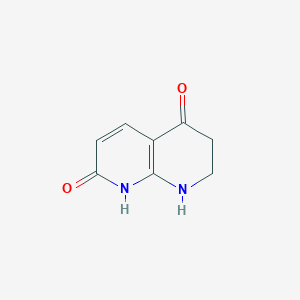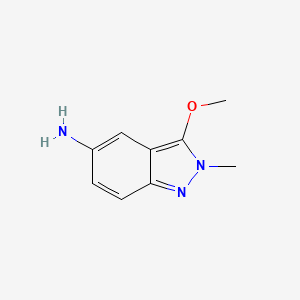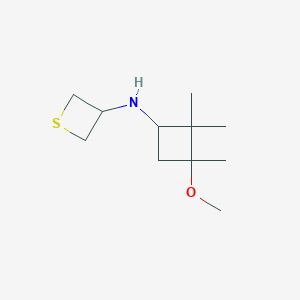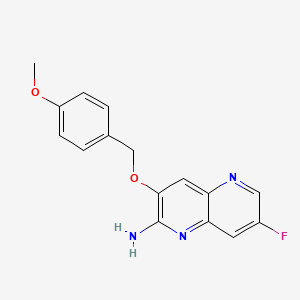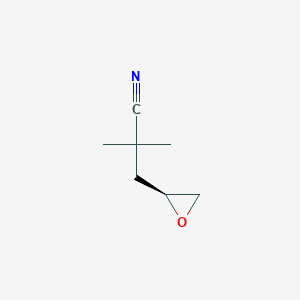
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is particularly noted for its ability to target specific cellular components, making it valuable in biochemical research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylboronic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and filtration to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of cellular processes and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with specific molecular targets. This property allows it to interact with proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The compound’s boronic acid group plays a crucial role in these interactions, enabling it to bind to diols and other functional groups present in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-((2-Aminoethyl)carbamoyl)phenyl)boronic acid hydrochloride
- (4-((2-Aminoethyl)carbamoyl)-3-chlorophenyl)boronic acid hydrochloride
- (4-((2-Aminoethyl)carbamoyl)-3-bromophenyl)boronic acid hydrochloride
Uniqueness
Compared to similar compounds, (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C9H13BClFN2O3 |
|---|---|
Poids moléculaire |
262.47 g/mol |
Nom IUPAC |
[4-(2-aminoethylcarbamoyl)-3-fluorophenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C9H12BFN2O3.ClH/c11-8-5-6(10(15)16)1-2-7(8)9(14)13-4-3-12;/h1-2,5,15-16H,3-4,12H2,(H,13,14);1H |
Clé InChI |
RPQJSOMRNOARMH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(=O)NCCN)F)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


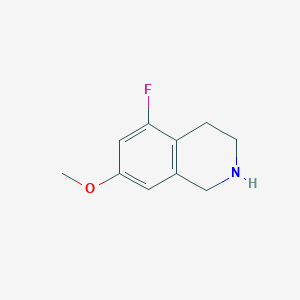
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)
